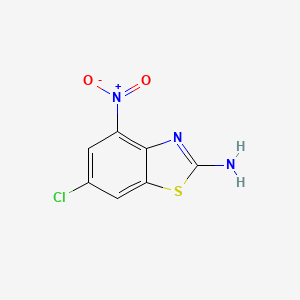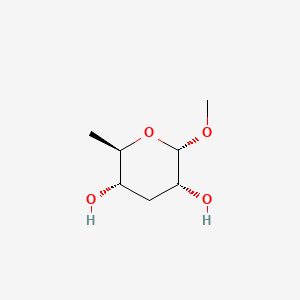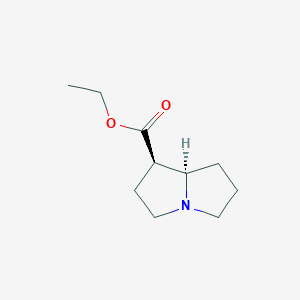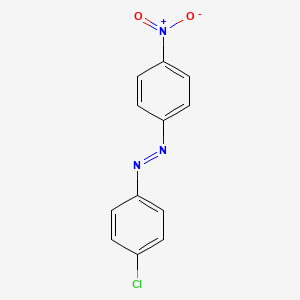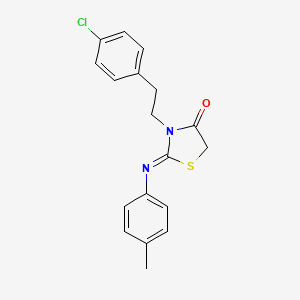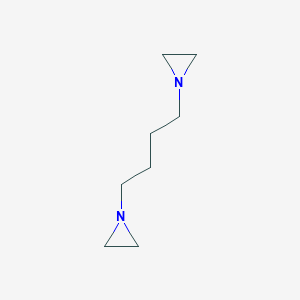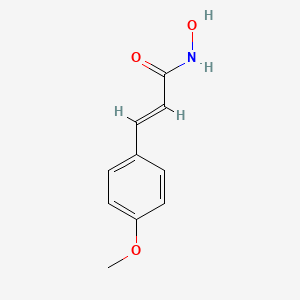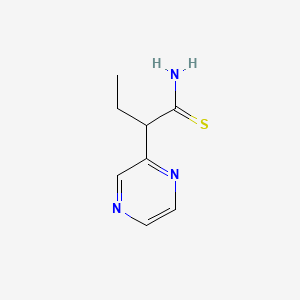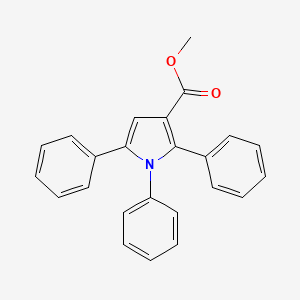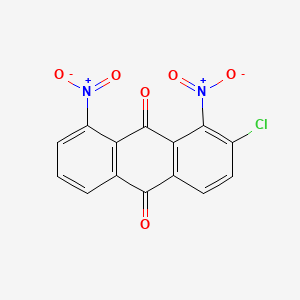
2-Chloro-1,8-dinitroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,8-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the anthracene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-dinitroanthracene-9,10-dione typically involves the nitration of 2-chloroanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,8-dinitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors .
Wirkmechanismus
The mechanism of action of 2-Chloro-1,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-9,10-diphenylanthracene: A fluorescent dye used in glow sticks for a blue-green glow.
1,8-Dinitroanthracene-9,10-dione: Another nitro-substituted anthracene derivative with similar chemical properties.
Uniqueness: 2-Chloro-1,8-dinitroanthracene-9,10-dione is unique due to the specific positioning of its chloro and nitro groups, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
27344-24-7 |
|---|---|
Molekularformel |
C14H5ClN2O6 |
Molekulargewicht |
332.65 g/mol |
IUPAC-Name |
2-chloro-1,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5ClN2O6/c15-8-5-4-7-11(12(8)17(22)23)14(19)10-6(13(7)18)2-1-3-9(10)16(20)21/h1-5H |
InChI-Schlüssel |
DNRUPUVFBJXPDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
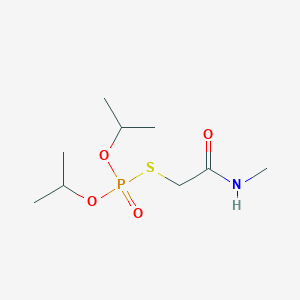
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
